molecular formula C9H11FINO B13089542 4-Fluoro-5-iodo-2-propoxyaniline

4-Fluoro-5-iodo-2-propoxyaniline

Cat. No.: B13089542
M. Wt: 295.09 g/mol
InChI Key: NREFTWRFEOYRCX-UHFFFAOYSA-N
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Description

4-Fluoro-5-iodo-2-propoxyaniline is an organic compound with the molecular formula C9H11FINO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine, iodine, and propoxy groups. This compound is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-iodo-2-propoxyaniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-iodo-2-propoxyaniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.

    Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation can produce quinones.

Scientific Research Applications

4-Fluoro-5-iodo-2-propoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-5-iodo-2-propoxyaniline involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The propoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroaniline: Similar in structure but lacks the iodine and propoxy groups.

    5-Iodo-2-propoxyaniline: Similar but lacks the fluorine atom.

    2-Fluoro-5-iodoaniline: Similar but lacks the propoxy group.

Uniqueness

4-Fluoro-5-iodo-2-propoxyaniline is unique due to the combination of fluorine, iodine, and propoxy groups on the aniline ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific research applications.

Properties

Molecular Formula

C9H11FINO

Molecular Weight

295.09 g/mol

IUPAC Name

4-fluoro-5-iodo-2-propoxyaniline

InChI

InChI=1S/C9H11FINO/c1-2-3-13-9-4-6(10)7(11)5-8(9)12/h4-5H,2-3,12H2,1H3

InChI Key

NREFTWRFEOYRCX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1N)I)F

Origin of Product

United States

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